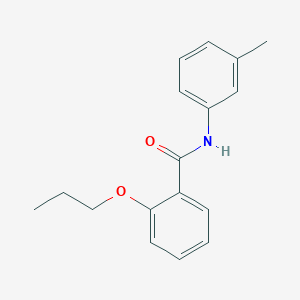
N-(3-methylphenyl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-propoxybenzamide is a chemical compound that belongs to the family of benzamide derivatives. It is a white crystalline powder that has a molecular formula of C18H21NO2 and a molecular weight of 283.37 g/mol. This compound is known for its potential therapeutic applications, especially in the field of neuroscience.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-propoxybenzamide is not fully understood. However, it is believed to act as an antioxidant and reduce the damage caused by oxidative stress. It may also modulate the activity of certain neurotransmitters in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-2-propoxybenzamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to neuroprotective effects. It has also been shown to modulate the activity of certain neurotransmitters, leading to potential analgesic and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-methylphenyl)-2-propoxybenzamide in lab experiments is its potential therapeutic applications in the field of neuroscience. It has been extensively studied for its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to design experiments that target specific pathways.
Future Directions
There are several future directions for research on N-(3-methylphenyl)-2-propoxybenzamide. One direction is to further elucidate its mechanism of action, which can lead to the development of more targeted therapies. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies can be conducted to investigate its potential analgesic and anti-inflammatory effects.
Synthesis Methods
The synthesis of N-(3-methylphenyl)-2-propoxybenzamide involves the reaction of 3-methylbenzoyl chloride with 2-propoxyaniline in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in good yield after purification by recrystallization.
Scientific Research Applications
N-(3-methylphenyl)-2-propoxybenzamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress. It has also been shown to have potential as an analgesic and anti-inflammatory agent. Furthermore, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
Product Name |
N-(3-methylphenyl)-2-propoxybenzamide |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-3-11-20-16-10-5-4-9-15(16)17(19)18-14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3,(H,18,19) |
InChI Key |
BUUUUNOIXYBSQW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)

![N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)

![N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)
![N-{3-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B268672.png)

![N-(4-chlorophenyl)-N'-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}urea](/img/structure/B268680.png)
![N-{4-[(isopropylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268681.png)
![3-{[3-(2-Chlorophenyl)propanoyl]amino}benzamide](/img/structure/B268682.png)
![3-[(4-Ethoxybenzoyl)amino]benzamide](/img/structure/B268683.png)

![3-[(Cyclohexylcarbonyl)amino]benzamide](/img/structure/B268686.png)